

Mass Spectrometry Analysis of Calenduloside G: Application Notes and Protocols for Researchers

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Compound of Interest		
Compound Name:	Calenduloside G	
Cat. No.:	B15186939	Get Quote

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Introduction

Calenduloside G, a triterpenoid saponin predominantly found in various species of the Calendula genus, has garnered significant interest within the scientific community. Its potential biological activities, including neuroprotective effects, underscore the need for robust analytical methods for its identification and quantification.[1] This document provides detailed application notes and protocols for the mass spectrometry (MS) analysis of Calenduloside G, intended for researchers, scientists, and drug development professionals. The methodologies outlined herein leverage Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MS), a powerful technique for the analysis of complex mixtures of natural products.[2][3][4]

Quantitative Data Summary

The following table summarizes the relative abundance of **Calenduloside G** in different floral parts of Calendula officinalis cultivars, as determined by UPLC-PDA-HRMS/MS analysis. While absolute concentrations can vary based on extraction efficiency and plant material, this data provides a comparative overview.



Analyte	Plant Material	Cultivar	Relative Abundance (Peak Area)
Calenduloside G	Ligulate Flowers	'Paradise Garden'	+++
Calenduloside G	Tubular Flowers	'Paradise Garden'	++
Calenduloside G	Ligulate Flowers	'Golden Sea'	+++
Calenduloside G	Tubular Flowers	'Golden Sea'	++

(+++: High Abundance; ++: Moderate Abundance)

Experimental Protocols

Sample Preparation: Extraction of Saponins from Calendula Plant Material

This protocol outlines the extraction of triterpenoid saponins, including **Calenduloside G**, from dried and powdered Calendula flowers.

Materials:

- Dried, powdered Calendula officinalis flowers
- 80% Methanol (HPLC grade)
- Vortex mixer
- Ultrasonic bath
- Centrifuge
- 0.22 μm syringe filters
- HPLC vials

Procedure:



- Weigh 1.0 g of the powdered plant material into a 50 mL centrifuge tube.
- Add 20 mL of 80% methanol.
- Vortex the mixture for 1 minute to ensure thorough wetting of the plant material.
- Perform ultrasonic-assisted extraction for 30 minutes at room temperature.
- Centrifuge the mixture at 4000 rpm for 15 minutes.
- Carefully collect the supernatant.
- Filter the supernatant through a 0.22 μm syringe filter into an HPLC vial.
- The sample is now ready for UPLC-MS analysis.

UPLC-Q-TOF-MS/MS Analysis

This protocol details the parameters for the chromatographic separation and mass spectrometric detection of **Calenduloside G**.

Instrumentation:

 UPLC system coupled to a Q-TOF mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

- Column: Acquity UPLC BEH C18 (2.1 x 100 mm, 1.7 μm)
- Mobile Phase A: 0.1% Formic Acid in Water
- Mobile Phase B: Acetonitrile with 0.1% Formic Acid
- Gradient:
 - 0-2 min: 5% B
 - 2-15 min: 5-95% B (linear gradient)



15-18 min: 95% B (isocratic)

18-18.1 min: 95-5% B (linear gradient)

18.1-20 min: 5% B (isocratic for column re-equilibration)

Flow Rate: 0.4 mL/min

Column Temperature: 40 °C

Injection Volume: 5 μL

Mass Spectrometry Conditions:

Ionization Mode: Negative Electrospray Ionization (ESI-)

Capillary Voltage: 2.5 kV

Cone Voltage: 40 V

• Source Temperature: 120 °C

Desolvation Temperature: 350 °C

Desolvation Gas Flow: 800 L/hr

Cone Gas Flow: 50 L/hr

Acquisition Range: m/z 100-1500

MS/MS Fragmentation: Collision-induced dissociation (CID) with argon as the collision gas.
 Collision energy ramped from 20 to 40 eV.

Data Analysis and Interpretation Fragmentation Pattern of Calenduloside G

The identification of **Calenduloside G** is confirmed by its deprotonated molecular ion [M-H]⁻ at m/z 793 in the full scan MS spectrum. Subsequent MS/MS analysis reveals a characteristic



fragmentation pattern involving the sequential loss of sugar moieties.

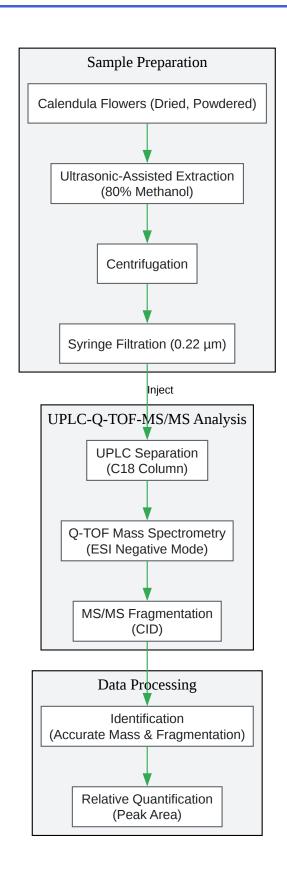
Proposed Fragmentation Pathway:

- m/z 793 [M-H]⁻: Deprotonated molecule of **Calenduloside G**.
- m/z 631: Loss of a hexose unit (162 Da) from the glycosidic chain.
- m/z 469: Subsequent loss of another hexose unit (162 Da).
- m/z 451: Loss of water (18 Da) from the aglycone.

This fragmentation pattern is consistent with the structure of an oleanolic acid glycoside.

Visualizations

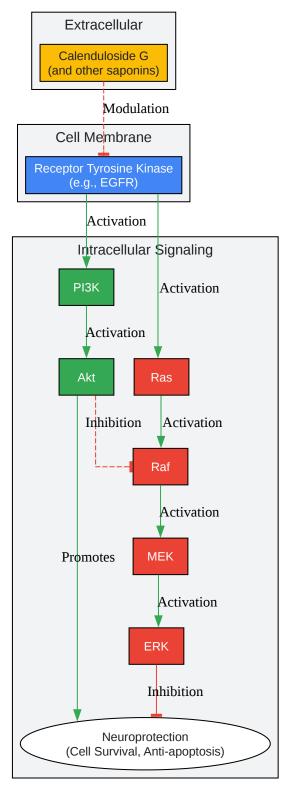




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Caption: Experimental workflow for the MS analysis of Calenduloside G.





Proposed Signaling Pathway Modulation by Calendula Saponins

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Caption: PI3K/Akt and ERK signaling pathway modulation by Calendula saponins.[1]



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